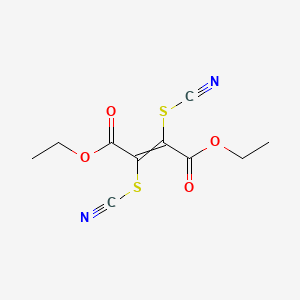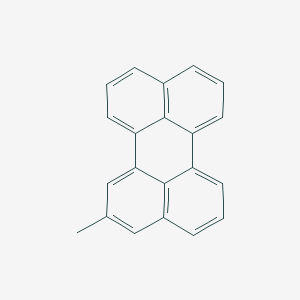
2-Methylperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylperylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H14. It is a derivative of perylene, where a methyl group is attached to the perylene core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Nitroperylene and sulfonated perylene derivatives.
Aplicaciones Científicas De Investigación
2-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Its derivatives are used in fluorescence microscopy and as probes for studying biological membranes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors, dyes, and pigments due to its stable aromatic structure and fluorescence properties
Mecanismo De Acción
The mechanism of action of 2-Methylperylene largely depends on its application. In fluorescence applications, it acts by absorbing light and re-emitting it at a different wavelength. This property is utilized in various imaging techniques. In photodynamic therapy, its derivatives generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .
Comparación Con Compuestos Similares
Perylene: The parent compound, used widely in similar applications but without the methyl group.
Pyrene: Another PAH with four fused benzene rings, used in fluorescence and as a precursor for other chemicals.
Anthracene: A three-ring PAH, also used in fluorescence and organic electronics.
Uniqueness of 2-Methylperylene: this compound’s unique structure, with a methyl group attached to the perylene core, enhances its solubility and alters its electronic properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and in the synthesis of more complex molecules .
Propiedades
Número CAS |
83321-33-9 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-15-7-4-9-17-16-8-2-5-14-6-3-10-18(20(14)16)19(12-13)21(15)17/h2-12H,1H3 |
Clave InChI |
UKABIYSGSMJORK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=CC=C2)C4=CC=CC5=C4C(=CC=C5)C3=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
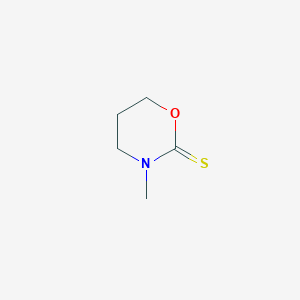
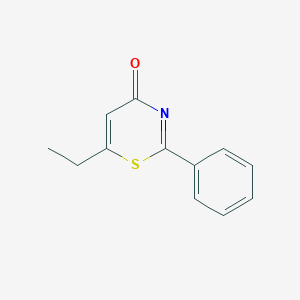

![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)

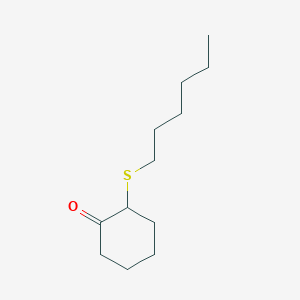


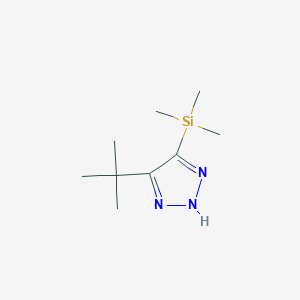
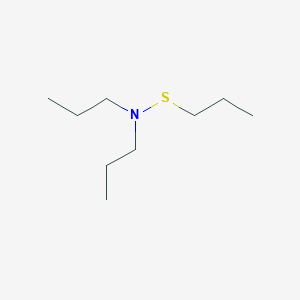
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
